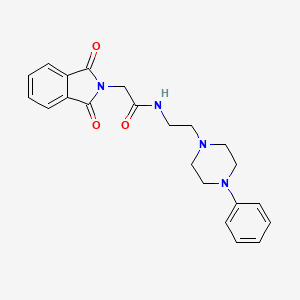

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide

CAS No.: 1049437-78-6

Cat. No.: VC6320010

Molecular Formula: C22H24N4O3

Molecular Weight: 392.459

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049437-78-6 |

|---|---|

| Molecular Formula | C22H24N4O3 |

| Molecular Weight | 392.459 |

| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |

| Standard InChI | InChI=1S/C22H24N4O3/c27-20(16-26-21(28)18-8-4-5-9-19(18)22(26)29)23-10-11-24-12-14-25(15-13-24)17-6-2-1-3-7-17/h1-9H,10-16H2,(H,23,27) |

| Standard InChI Key | CPFODBHLXKFNRQ-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic name 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide reflects its hybrid structure, comprising:

-

A 1,3-dioxoisoindolin-2-yl group: A bicyclic system with two ketone oxygen atoms at positions 1 and 3.

-

A 4-phenylpiperazine-ethyl chain: A piperazine ring substituted with a phenyl group at the 4-position, linked via an ethyl spacer.

-

An acetamide backbone: Connects the dioxoisoindolin and piperazine-ethyl components.

The molecular formula is C₂₂H₂₃N₄O₃, with a molecular weight of 391.45 g/mol (calculated using PubChem algorithms) .

Structural Analysis

The compound’s three-dimensional conformation is influenced by:

-

Planarity of the dioxoisoindolin ring: Enhances π-π stacking potential with aromatic residues in biological targets .

-

Flexibility of the ethyl-piperazine chain: Facilitates interactions with G-protein-coupled receptors (GPCRs) and ion channels .

-

Amide bond orientation: Stabilizes intramolecular hydrogen bonding, affecting solubility and membrane permeability .

Synthesis and Analogous Pathways

General Synthetic Strategies

While no direct synthesis is reported for this compound, analogous routes for related acetamide-piperazine derivatives involve:

-

Alkylation of amines: Reacting 2-chloroacetamide intermediates with 4-phenylpiperazine-ethylamine .

-

Condensation reactions: Coupling dioxoisoindolin-2-carboxylic acid with ethylenediamine derivatives using carbodiimide crosslinkers .

-

Microwave-assisted synthesis: Accelerating amide bond formation between piperazine-ethyl amines and dioxoisoindolin-activated esters .

Key Intermediate: 4-Phenylpiperazine-Ethylamine

Synthesis of the piperazine-ethylamine component typically involves:

-

N-alkylation of piperazine: Reacting piperazine with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) .

-

Buchwald–Hartwig amination: Introducing the phenyl group via palladium-catalyzed coupling .

Pharmacological Profile of Structural Analogs

Anticonvulsant Activity

Analogous N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides demonstrate potency in maximal electroshock (MES) and 6-Hz seizure models, with ED₅₀ values ranging from 12–45 mg/kg in mice . The dioxoisoindolin moiety may enhance binding to voltage-sensitive sodium channels (VSSCs), similar to pyrrolidine-2,5-dione derivatives .

Table 1: Anticonvulsant Data for Selected Analogs

*Predictions based on structural similarity .

Structure-Activity Relationship (SAR) Insights

Role of the Dioxoisoindolin Moiety

-

Electron-withdrawing effect: The two ketone groups increase electrophilicity, promoting interactions with nucleophilic residues in target proteins .

-

Rigidity: Limits conformational flexibility, potentially improving selectivity for VSSCs over off-target receptors .

Piperazine Substitution Patterns

-

4-Phenyl group: Essential for CNS penetration due to lipophilicity enhancement .

-

Ethyl spacer: Optimal length for balancing receptor affinity and metabolic stability .

Future Directions and Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume